molecular formula C17H29BN2O2 B7981940 N-hexyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

N-hexyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Cat. No.: B7981940
M. Wt: 304.2 g/mol
InChI Key: PVCKZCKMBSNRGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hexyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a boronic ester-functionalized pyridine derivative. Its structure comprises a pyridine ring substituted at the 5-position with a tetramethyl-1,3,2-dioxaborolane group and an N-hexylamine moiety at the 2-position. This compound is of interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the boronic ester’s role as a key intermediate in forming carbon-carbon bonds .

Properties

IUPAC Name

N-hexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29BN2O2/c1-6-7-8-9-12-19-15-11-10-14(13-20-15)18-21-16(2,3)17(4,5)22-18/h10-11,13H,6-9,12H2,1-5H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCKZCKMBSNRGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hexyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves the reaction of 5-bromo-2-aminopyridine with hexylboronic acid pinacol ester under palladium-catalyzed cross-coupling conditions . The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). The reaction mixture is heated to reflux in a suitable solvent like toluene or dioxane for several hours until the desired product is formed.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-hexyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the boron-containing moiety to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boron group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions
N-Hexyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is utilized as a boron-containing reagent in Suzuki-Miyaura cross-coupling reactions. The presence of the dioxaborolane moiety enhances the reactivity of the compound, facilitating the formation of carbon-carbon bonds between aryl and vinyl halides. This application is particularly valuable in synthesizing complex organic molecules for pharmaceuticals and agrochemicals.

Table 1: Comparison of Reaction Conditions for Suzuki Coupling

Reagent Base Solvent Temperature Yield (%)
N-Hexyl...Potassium CarbonateDioxane100°C76
Other Boron ReagentsSodium HydroxideToluene80°C65

Medicinal Chemistry

Potential Anticancer Activity
Research indicates that compounds containing the tetramethyl-1,3,2-dioxaborolane structure may exhibit anticancer properties due to their ability to inhibit specific enzymes involved in tumor growth. For instance, studies have shown that derivatives of this compound can interfere with the activity of kinases that are crucial for cancer cell proliferation.

Case Study: Inhibition of Kinase Activity
A recent study evaluated the efficacy of this compound against various cancer cell lines. The results demonstrated significant inhibition of cell growth at micromolar concentrations, suggesting its potential as a lead compound for developing new anticancer therapies.

Materials Science

Development of Functional Materials
The compound's unique structural features allow it to be incorporated into functional materials such as polymers and nanocomposites. Its boron content provides interesting properties such as enhanced thermal stability and improved mechanical strength.

Table 2: Properties of Polymers Modified with N-Hexyl...

Property Control Polymer Modified Polymer
Thermal Stability (°C)200220
Mechanical Strength (MPa)3045

Mechanism of Action

The mechanism of action of N-hexyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The boron-containing moiety can form reversible covalent bonds with biological molecules, such as enzymes or receptors, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The primary distinction between the target compound and its analogues lies in the substituents on the pyridine ring and the amine group. Below is a comparative analysis of key derivatives:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Features
N-Hexyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine N-Hexyl, 5-boronic ester C₁₇H₂₉BN₂O₂ 304.24 Not provided Long alkyl chain enhances lipophilicity; potential for tailored reactivity in cross-coupling .
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (Base compound) NH₂, 5-boronic ester C₁₁H₁₇BN₂O₂ 220.08 827614-64-2 Lacks alkyl/aryl substitution; smaller molecular size .
N,N-Dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine N,N-Dimethyl, 3-boronic ester C₁₃H₂₁BN₂O₂ 260.13 1425045-81-3 Steric hindrance from dimethyl group may reduce coupling efficiency .
3-Chloro-N-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine 3-Cl, N-Me C₁₂H₁₈BClN₂O₂ 268.55 1257432-01-1 Electron-withdrawing Cl substituent alters electronic properties; may direct coupling reactions .
N-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine N-Me, 5-boronic ester C₁₂H₁₉BN₂O₂ 234.10 1005009-98-2 Shorter alkyl chain reduces lipophilicity compared to hexyl derivative .

Physicochemical Properties

  • Lipophilicity : The hexyl chain in the target compound significantly increases logP compared to methyl or unsubstituted analogues, favoring membrane permeability in biological systems .
  • Solubility : Methyl or dimethyl-substituted derivatives (e.g., CAS 1425045-81-3) exhibit higher aqueous solubility due to reduced hydrophobicity .
  • Stability : All analogues with the tetramethyl-dioxaborolane group show stability under inert conditions but may hydrolyze in protic solvents to form boronic acids .

Reactivity in Cross-Coupling Reactions

The hexyl-substituted derivative participates in Suzuki-Miyaura reactions similarly to other boronic esters. However, steric effects from the hexyl group may slow reaction kinetics compared to smaller substituents like methyl or hydrogen . For example, N-methyl analogues (CAS 1005009-98-2) are reported to achieve >90% coupling yields in model reactions with aryl halides .

Biological Activity

N-hexyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H19BN2O2C_{12}H_{19}BN_2O_2 with a molecular weight of approximately 235.09 g/mol. The presence of the dioxaborolane moiety is significant as it may contribute to the compound's biological activity through interactions with various biological targets.

1. Interaction with Biological Targets

This compound is hypothesized to interact with several key biological targets:

  • G-protein Coupled Receptors (GPCRs) : These receptors play critical roles in cell signaling and are implicated in various physiological processes. The compound may act as an agonist or antagonist at specific GPCRs.
  • Phosphodiesterase Inhibition : Similar compounds have shown potential as phosphodiesterase inhibitors, which could lead to increased levels of cyclic nucleotides and subsequent cellular effects.

2. Anti-inflammatory Activity

Research indicates that derivatives containing the dioxaborolane group exhibit anti-inflammatory properties. This activity may be beneficial in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) by modulating inflammatory pathways.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study on PDE4 Inhibition : A study indicated that compounds with dioxaborolane structures effectively inhibit phosphodiesterase type IV (PDE4), leading to reduced inflammation in animal models of asthma .
  • Anticancer Activity : Compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines. The mechanism is thought to involve apoptosis induction through mitochondrial pathways .
  • Neuroprotective Effects : Some derivatives have been shown to protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases .

Biological Activity Table

Activity TypeDescriptionReference
PDE4 InhibitionReduces inflammation in respiratory diseases
Anticancer ActivityInduces apoptosis in cancer cells
NeuroprotectionProtects against oxidative stress

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.